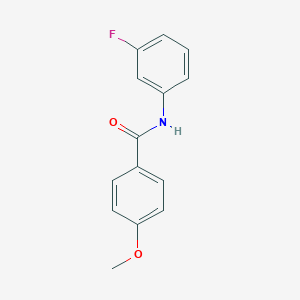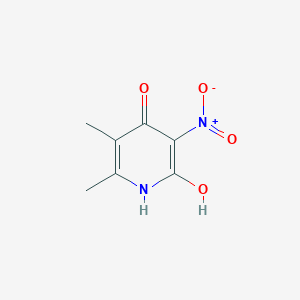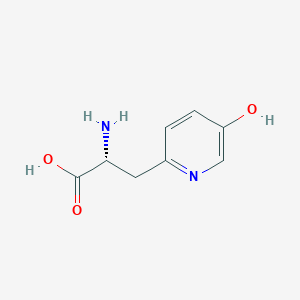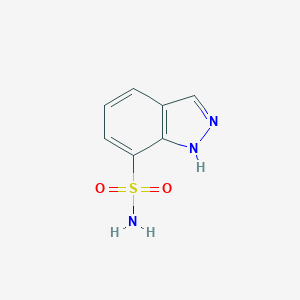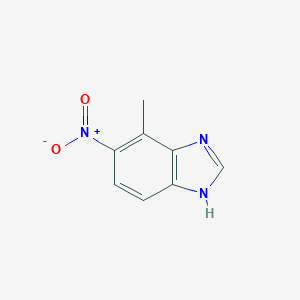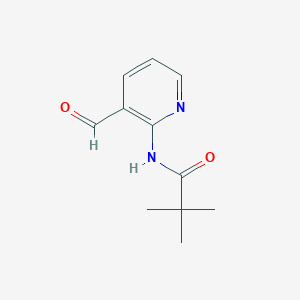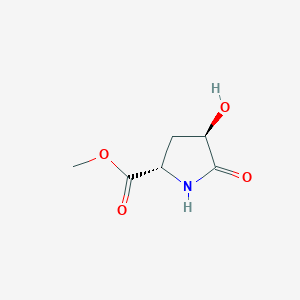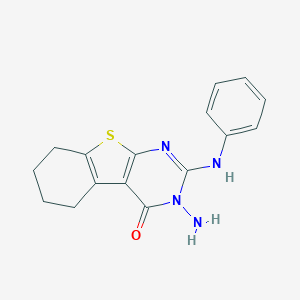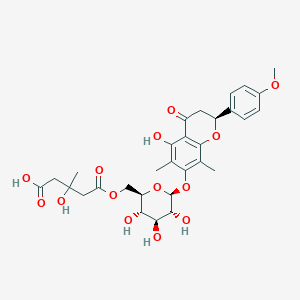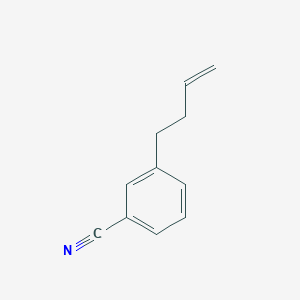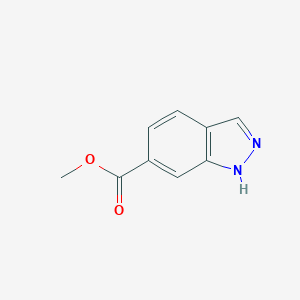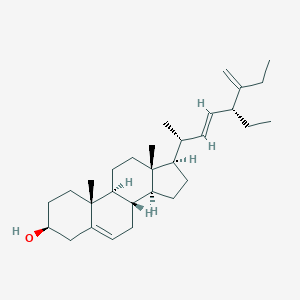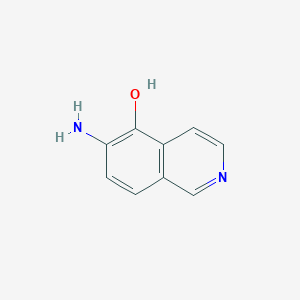
2-Coumaroylphenylalanyl-alanyl-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Coumaroylphenylalanyl-alanyl-arginine, commonly known as Cpar, is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Cpar is a synthetic peptide that is composed of three amino acids, namely coumaroylphenylalanine, alanine, and arginine. This peptide has shown promising results in scientific research, especially in the fields of cancer therapy, drug delivery, and wound healing. In
Mecanismo De Acción
The mechanism of action of Cpar is not fully understood, but studies have suggested that it works by interacting with various cellular pathways. Cpar has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. Cpar has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
Cpar has been shown to have various biochemical and physiological effects. Studies have shown that Cpar can induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, promote the migration and proliferation of skin cells, and enhance the efficacy of chemotherapy drugs. Cpar has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cpar in lab experiments is its small size and ability to penetrate cell membranes. This makes it an ideal candidate for drug delivery and cell targeting. However, one of the limitations of using Cpar is its stability. Cpar is prone to degradation in the presence of proteases, which can limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Cpar. One potential direction is the development of Cpar-based drug delivery systems for targeted cancer therapy. Another direction is the development of Cpar-based wound healing therapies. In addition, further research is needed to fully understand the mechanism of action of Cpar and its potential applications in other fields, such as antimicrobial therapy.
Conclusion:
In conclusion, 2-Coumaroylphenylalanyl-alanyl-arginine (Cpar) is a synthetic tripeptide that has shown potential applications in various scientific research fields. Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques and has been shown to have promising results in cancer therapy, drug delivery, and wound healing. Cpar works by interacting with various cellular pathways and has several biochemical and physiological effects. Although there are limitations to using Cpar in lab experiments, there are several future directions for its research and development.
Métodos De Síntesis
Cpar can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the activation of the carboxyl group of the amino acid with a coupling reagent, which then reacts with the amino group of the growing peptide chain. The peptide chain is then deprotected, and the process is repeated until the desired peptide sequence is achieved.
Aplicaciones Científicas De Investigación
Cpar has shown potential applications in various scientific research fields. One of the most promising applications of Cpar is in cancer therapy. Studies have shown that Cpar can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Cpar has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Cpar has also shown potential applications in drug delivery. Due to its small size and ability to penetrate cell membranes, Cpar can be used as a carrier for delivering drugs to specific cells or tissues. This can improve the efficacy of drugs and reduce their side effects.
In addition, Cpar has also shown potential applications in wound healing. Studies have shown that Cpar can promote the migration and proliferation of skin cells, leading to faster wound healing.
Propiedades
Número CAS |
161258-31-7 |
|---|---|
Nombre del producto |
2-Coumaroylphenylalanyl-alanyl-arginine |
Fórmula molecular |
C27H34N6O6 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C27H34N6O6/c1-17(24(36)33-20(26(38)39)11-7-15-30-27(28)29)31-25(37)21(16-18-8-3-2-4-9-18)32-23(35)14-13-19-10-5-6-12-22(19)34/h2-6,8-10,12-14,17,20-21,34H,7,11,15-16H2,1H3,(H,31,37)(H,32,35)(H,33,36)(H,38,39)(H4,28,29,30)/b14-13+/t17-,20-,21-/m0/s1 |
Clave InChI |
OGMHCXCIZDQLCI-GJOZUPAOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2O |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
SMILES canónico |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2O |
Secuencia |
FAR |
Sinónimos |
2-coumaroylphenylalanyl-alanyl-arginine Cum-Phe-Ala-Arg Cum-Phe-Ala-Arg-OH o-coumaroylphenylalanyl-alanyl-arginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



